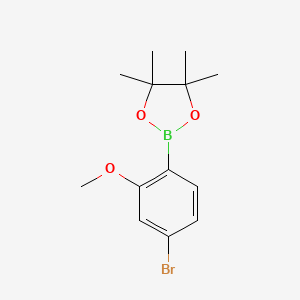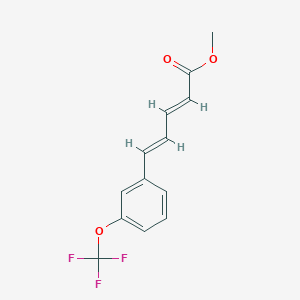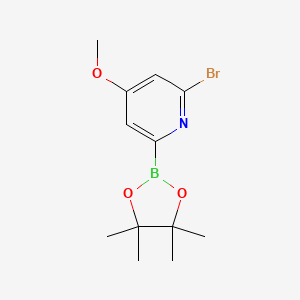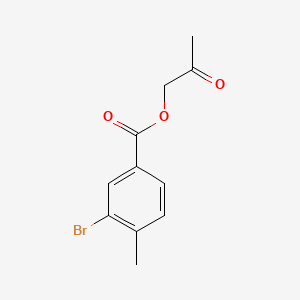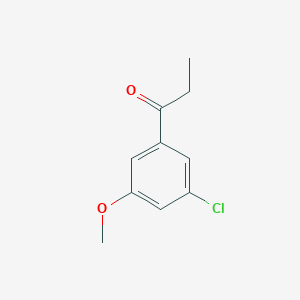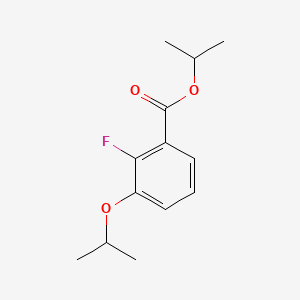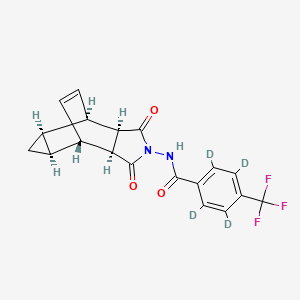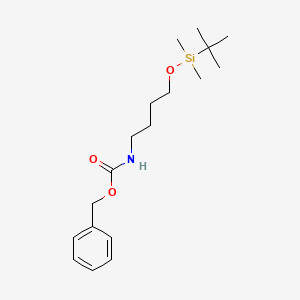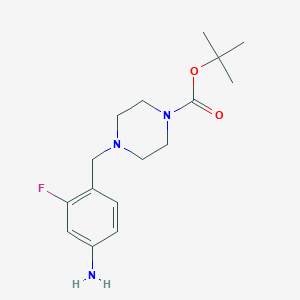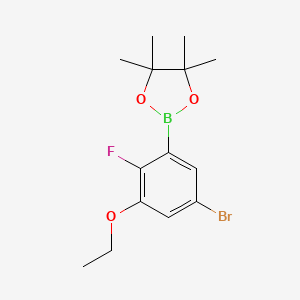![molecular formula C7H6F3N5 B14031318 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a methyl group at the 8th position and a trifluoromethyl group at the 3rd position. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
The synthesis of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoroacetic anhydride or trifluoromethyl iodide under controlled conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed through a series of cyclization and condensation reactions involving appropriate precursors and catalysts.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using scalable reaction conditions and cost-effective reagents .
化学反応の分析
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antibacterial and antifungal properties.
Biological Research: It is used as a tool compound in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: The compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring structure but differ in the fused ring system and substituents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused to a thiadiazine ring and exhibit different biological activities.
Phenyl-1,2,4-triazoles: These compounds contain a triazole ring substituted by a phenyl group and are known for their diverse pharmacological properties.
特性
分子式 |
C7H6F3N5 |
|---|---|
分子量 |
217.15 g/mol |
IUPAC名 |
8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C7H6F3N5/c1-3-2-4(11)14-15-5(3)12-13-6(15)7(8,9)10/h2H,1H3,(H2,11,14) |
InChIキー |
KJLWKEAYCORZTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN2C1=NN=C2C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


